molecular formula C14H28O2 B12558198 2-(5-Ethylnonan-3-YL)-1,3-dioxolane CAS No. 174675-29-7

2-(5-Ethylnonan-3-YL)-1,3-dioxolane

Cat. No.: B12558198
CAS No.: 174675-29-7
M. Wt: 228.37 g/mol
InChI Key: SGZYAOWXHNKXGJ-UHFFFAOYSA-N
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Description

2-(5-Ethylnonan-3-YL)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms at the 1 and 3 positions. This particular compound features a 5-ethylnonan-3-yl substituent, making it a unique derivative within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane typically involves the reaction of 5-ethylnonan-3-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylnonan-3-YL)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and ethylene glycol.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-(5-Ethylnonan-3-YL)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a solvent and intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The dioxolane ring can undergo hydrolysis, releasing the active alcohol and ethylene glycol, which can then exert their effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: The parent compound with no substituents.

    2-Methyl-1,3-dioxolane: A methyl-substituted derivative.

    2-Phenyl-1,3-dioxolane: A phenyl-substituted derivative.

Uniqueness

2-(5-Ethylnonan-3-YL)-1,3-dioxolane is unique due to its long alkyl chain substituent, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to other dioxolanes, influencing its solubility and reactivity.

Properties

CAS No.

174675-29-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-(5-ethylnonan-3-yl)-1,3-dioxolane

InChI

InChI=1S/C14H28O2/c1-4-7-8-12(5-2)11-13(6-3)14-15-9-10-16-14/h12-14H,4-11H2,1-3H3

InChI Key

SGZYAOWXHNKXGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC)C1OCCO1

Origin of Product

United States

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